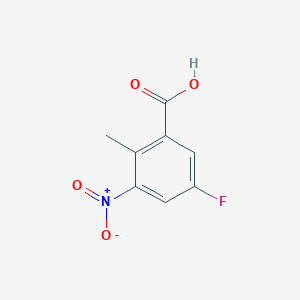

5-Fluoro-2-methyl-3-nitrobenzoic acid

Beschreibung

Nomenclature and Chemical Identification

The systematic naming and unique identifiers for 5-Fluoro-2-methyl-3-nitrobenzoic acid are crucial for its unambiguous identification in chemical literature and databases. The IUPAC name clearly defines the positions of the functional groups on the benzoic acid ring.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 850462-64-5 |

| Molecular Formula | C8H6FNO4 |

| Molecular Weight | 199.14 g/mol |

| Synonyms | Benzoic acid, 5-fluoro-2-methyl-3-nitro- |

This data is compiled from multiple sources. echemi.com

Contextual Significance in Contemporary Chemical Research

This compound primarily serves as a specialized building block in organic synthesis. echemi.com Its significance lies in its potential to be transformed into a variety of other chemical entities. The presence of the fluorine atom, nitro group, and carboxylic acid functionality provides multiple reactive sites for chemical modification.

While direct applications of this compound are not extensively documented in publicly available research, its importance can be inferred from the utility of its precursors and derivatives. For instance, its precursor, 5-fluoro-2-methylbenzoic acid, is a key starting material in the synthesis of various biologically active molecules. This includes the preparation of benzamide (B126) derivatives that have been investigated as HIV-1 integrase inhibitors for antiviral treatment. ossila.com Furthermore, 5-fluoro-2-methylbenzoic acid is utilized in the synthesis of 3-arylisoquinolinones, which have shown antiproliferative activity against cancer cells by interfering with microtubule polymerization. ossila.com

The conversion of this compound into its methyl ester, methyl 5-fluoro-2-methyl-3-nitrobenzoate, is a documented synthetic step. chemicalbook.com This ester is then used as an intermediate in the synthesis of other heterocyclic compounds, such as 6-Fluoro-4-nitroisobenzofuran-1(3H)-one. chemicalbook.com This highlights the role of this compound as a foundational element for constructing more elaborate molecular architectures that may have applications in pharmaceutical and materials research. The strategic placement of the fluoro and nitro groups on the benzoic acid ring can influence the electronic properties and reactivity of the molecule, making it a tailored substrate for specific synthetic pathways.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-fluoro-2-methyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMZCBPLTJBYJHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80591941 | |

| Record name | 5-Fluoro-2-methyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850462-64-5 | |

| Record name | 5-Fluoro-2-methyl-3-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850462-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80591941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-methyl-3-nitrobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Fluoro 2 Methyl 3 Nitrobenzoic Acid

Classical Approaches to Aromatic Nitration

The most common method for the synthesis of 5-fluoro-2-methyl-3-nitrobenzoic acid involves the direct nitration of the substituted benzoic acid precursor using a mixture of nitric acid and sulfuric acid. This classical approach leverages the generation of the highly electrophilic nitronium ion (NO₂⁺) to achieve substitution on the aromatic ring.

Nitration of 5-Fluoro-2-methylbenzoic Acid with Mixed Acids (HNO₃/H₂SO₄)

The nitration of 5-fluoro-2-methylbenzoic acid is a well-established procedure that utilizes a combination of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion, which is the active electrophile in the reaction.

The reaction is typically carried out by adding a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid to a solution of 5-fluoro-2-methylbenzoic acid in excess sulfuric acid at low temperatures. chemicalbook.comchemdad.com Precise temperature control is crucial for minimizing the formation of byproducts and ensuring the desired regioselectivity.

One documented procedure involves dissolving 5-fluoro-2-methylbenzoic acid in concentrated sulfuric acid and cooling the mixture to between -5 and 0°C. chemicalbook.com A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, maintaining the low temperature. The reaction is typically stirred for a couple of hours at this temperature before being quenched by pouring it onto ice, which precipitates the crude product. chemicalbook.com

| Reagent/Condition | Value |

| Starting Material | 5-Fluoro-2-methylbenzoic acid |

| Nitrating Agent | Concentrated HNO₃ / Concentrated H₂SO₄ |

| Solvent | Concentrated H₂SO₄ |

| Temperature | -5 to 0°C |

| Reaction Time | ~2 hours |

The directing effects of the substituents on the aromatic ring of 5-fluoro-2-methylbenzoic acid play a critical role in determining the position of the incoming nitro group. The carboxylic acid group (-COOH) is a meta-director and a deactivating group, while the methyl group (-CH₃) is an ortho, para-director and an activating group. The fluorine atom (-F) is also an ortho, para-director but is a deactivating group due to its high electronegativity.

The interplay of these directing effects dictates the regiochemical outcome of the nitration. The position of nitration is a result of the activating effect of the methyl group and the directing effects of all three substituents. The formation of the desired 3-nitro isomer is favored, though the potential for other regioisomers exists. For instance, a patent describing the nitration of 3-fluorobenzoic acid highlights the formation of 3-fluoro-2-nitro-benzoic acid as an impurity, indicating that nitration can occur at different positions. google.com Careful control of reaction conditions, particularly temperature, is essential to maximize the yield of the desired this compound and minimize the formation of unwanted isomers.

The reported yields for the synthesis of this compound via classical nitration can vary. One source describes a procedure that, after nitration and subsequent esterification, results in a 25% yield of the corresponding methyl ester over the two steps. chemicalbook.com The initial crude product obtained after nitration often requires purification to remove isomeric impurities and dinitro byproducts. Standard purification techniques include recrystallization or conversion to an ester followed by chromatographic separation. chemicalbook.com A patent related to the synthesis of a similar compound, 5-fluoro-2-nitrobenzoic acid, suggests that careful control of the nitration temperature can influence the level of isomeric impurities. google.com For example, carrying out the nitration at -5°C resulted in a mixture containing approximately 1.05% of the undesired isomer, whereas nitration at +25°C led to about 1.95% of the wrong isomers. google.com

Enhanced Nitration Strategies (e.g., Oleum (B3057394) and Fuming Nitric Acid)

To improve the yield and purity of this compound, enhanced nitration strategies have been developed. A key approach involves the use of fuming nitric acid and oleum (fuming sulfuric acid). wipo.int This combination creates a more potent nitrating mixture, which can lead to higher conversion rates and potentially cleaner reactions.

A patent discloses a method for the preparation of this compound and its methyl ester by reacting 5-fluoro-2-methylbenzoic acid with fuming nitric acid and oleum. wipo.int This method is reported to provide a higher yield and a product with higher purity compared to using standard concentrated acids. The use of oleum helps to maintain anhydrous conditions, which can suppress side reactions and the formation of unwanted byproducts.

Advanced Synthetic Pathways

One example of such an advanced pathway is a multi-step synthesis of 2-fluoro-3-nitrobenzoic acid starting from o-methylphenol. wipo.int This route involves a sequence of reactions:

Nitration: Selective nitration of o-methylphenol to generate 2-methyl-6-nitrophenol.

Chlorination: Conversion of the hydroxyl group to a chloro group to yield 2-chloro-3-nitrotoluene.

Fluorination: A nucleophilic aromatic substitution reaction to replace the chlorine with fluorine, affording 2-fluoro-3-nitrotoluene.

Oxidation: Oxidation of the methyl group to a carboxylic acid to produce the final product, 2-fluoro-3-nitrobenzoic acid. wipo.int

While this specific sequence produces an isomer of the target compound, it illustrates an alternative strategy that avoids the direct nitration of a pre-substituted benzoic acid and allows for the controlled introduction of functional groups.

Fluorine-Mediated Synthetic Routes to Fluorinated Benzoic Acids

The introduction of a fluorine atom onto an aromatic ring is a critical step in the synthesis of fluorinated benzoic acids, including the precursor to the title compound, 5-fluoro-2-methylbenzoic acid. ossila.com Fluorine-mediated synthetic routes are diverse, offering various strategies to form the robust carbon-fluorine bond.

One prominent method involves nucleophilic fluorination, where a fluoride (B91410) salt is used to displace a leaving group on the aromatic ring. For instance, 1-arylbenziodoxolones have been demonstrated as effective precursors for synthesizing fluorobenzoic acids. arkat-usa.org In this approach, the benziodoxolone precursor reacts with a fluoride salt, such as cesium fluoride (CsF), in a polar aprotic solvent. This reaction can selectively yield 2-fluorobenzoic acid derivatives in excellent preparative yields after an aqueous workup. arkat-usa.org

Another strategy is the Schiemann reaction, a classic method that involves the thermal decomposition of an arenediazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline. While not detailed in the immediate context of 5-fluoro-2-methylbenzoic acid, it remains a foundational technique in organofluorine chemistry.

More modern approaches leverage transition metal-free methods. The synthesis of 2-fluorobenzoic acids can be achieved through the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts. arkat-usa.org This process is notable for its facile nature and the use of readily available starting materials. The reaction proceeds efficiently, with specific substituted benziodoxoles showing high reactivity and leading to high radiochemical purity, which is particularly important in fields like Positron Emission Tomography (PET). arkat-usa.org

The table below summarizes key aspects of a representative fluorine-mediated synthetic route.

| Precursor Type | Reagent | Key Features | Product Type | Ref |

| 1-Arylbenziodoxolones | Fluoride Salts (e.g., CsF) | Transition metal-free; uses polar aprotic solvents. | 2-Fluorobenzoic acids | arkat-usa.org |

| Substituted Anilines | HBF4, NaNO2 (Schiemann) | Classic method; involves diazonium salt intermediate. | Fluorinated Arenes | |

| Aminobenzoic acids | Pyrylium tetrafluoroborate, NaF | FeCl3-nanocellulose mediated; in situ formation of pyridinium (B92312) salt. | Fluorobenzoic acids | researchgate.net |

Alternative Nitration Reagents and Conditions

The introduction of the nitro group at the 3-position of the 5-fluoro-2-methylbenzoic acid backbone is a pivotal transformation. The standard and widely documented method for this nitration involves the use of a mixed acid solution. chemicalbook.comchemdad.com In a typical procedure, 5-fluoro-2-methylbenzoic acid is treated with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at controlled low temperatures (e.g., -5 to 0°C). chemicalbook.comchemdad.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. masterorganicchemistry.com

While effective, the classic mixed-acid nitration suffers from drawbacks such as harsh reaction conditions and the use of excess strong acids. nih.gov This has prompted research into alternative nitrating agents and conditions that offer milder reaction profiles, improved regioselectivity, and greater functional group tolerance. nih.govorgchemres.org

Several novel nitrating agents have been explored for aromatic compounds. These include:

Nitroguanidine (NQ) and Ethylene Glycol Dinitrate (EGDN): In the presence of sulfuric acid, these reagents can nitrate (B79036) both activated and deactivated aromatic substrates in high yields. uri.edu They are considered "dry" acids as they contribute less water to the reaction medium compared to aqueous nitric acid. uri.edu

Brønsted Acidic Ionic Liquids: Reagents like 3-methyl-1-sulfonic acid imidazolium (B1220033) nitrate ([Msim]NO₃) serve as both a nitrating agent and an acidic catalyst. This approach offers advantages such as short reaction times and excellent product yields. orgchemres.org

N-Nitrosaccharin: This bench-stable, inexpensive, and recyclable reagent acts as a controllable source of the nitronium ion. nih.gov It allows for the mild and practical nitration of a broad range of arenes and heteroarenes with exceptional functional group tolerance, avoiding the need for excess mineral acids. nih.gov

The table below compares various nitrating systems.

| Nitrating System | Reagents | Conditions | Advantages | Ref |

| Standard Mixed Acid | conc. HNO₃ / conc. H₂SO₄ | -5 to 0°C | Well-established, effective. | chemicalbook.comchemdad.com |

| Nitroguanidine/EGDN | NQ or EGDN / H₂SO₄ | Room Temperature | High yield, rapid reaction. | uri.edu |

| Acidic Ionic Liquid | [Msim]NO₃ | Not specified | Green synthesis, short reaction times, excellent yields. | orgchemres.org |

| N-Nitrosaccharin | N-Nitrosaccharin / Triflic Acid | Not specified | Mild, bench-stable reagent, broad functional group tolerance, recyclable. | nih.gov |

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. researchgate.net The synthesis of nitroaromatic compounds, traditionally reliant on hazardous reagents like mixed acids, is a prime area for the application of these principles. researchgate.netnih.gov

Several greener approaches to nitration have been developed:

Microwave-Assisted Reactions: The use of microwave irradiation can significantly reduce reaction times and energy consumption. researchgate.net Microwaves couple directly with the molecules in the reaction mixture, leading to rapid and uniform heating, which can accelerate the reaction and enhance product yield. researchgate.net

Solid-Supported Reagents and Catalysts: Replacing liquid acids like H₂SO₄ with solid acid catalysts, such as zeolites or metal-modified montmorillonite (B579905) clays (B1170129), can simplify product purification and catalyst recycling. researchgate.netorganic-chemistry.org These catalysts can offer enhanced regioselectivity due to their defined pore structures. researchgate.net For example, metal-modified montmorillonite KSF has shown good stability and high catalytic activity in nitration processes. organic-chemistry.org

Ionic Liquids: As mentioned previously, ionic liquids can serve as environmentally benign reaction media and catalysts. orgchemres.orgresearchgate.net Their low vapor pressure reduces air pollution, and they can often be recycled, minimizing waste.

Alternative Nitrating Agents: The use of cleaner nitrating agents like dinitrogen pentoxide (N₂O₅) can lead to more eco-friendly processes by reducing the reliance on sulfuric acid. researchgate.net

These green methodologies offer significant advantages over traditional synthetic routes by reducing waste, improving safety, and lowering energy consumption.

| Green Chemistry Approach | Key Principle | Example | Advantages | Ref |

| Microwave Assistance | Energy Efficiency | Microwave heating of the reaction mixture. | Reduced reaction time, lower energy consumption, rapid heating. | researchgate.net |

| Solid Acid Catalysts | Waste Reduction | Using zeolites or modified clays instead of H₂SO₄. | Catalyst is reusable, easier workup, improved selectivity. | researchgate.netorganic-chemistry.org |

| Ionic Liquids | Safer Solvents/Catalysts | Employing [Msim]NO₃ as a reagent and medium. | Low volatility, potential for recycling, excellent yields. | orgchemres.orgresearchgate.net |

| Cleaner Reagents | Atom Economy/Waste Prevention | Using N₂O₅ instead of mixed acids. | Avoids use of sulfuric acid, potentially cleaner reaction profiles. | researchgate.net |

Mechanistic Investigations of Reactions Involving 5 Fluoro 2 Methyl 3 Nitrobenzoic Acid

Electrophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. The general mechanism involves an initial attack by an electrophile on the electron-rich π system of the aromatic ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. numberanalytics.com Aromaticity is then restored by the loss of a proton from the carbon atom that was attacked, resulting in the substitution of a hydrogen atom with the electrophile. masterorganicchemistry.comlibretexts.org The reactivity of the benzene (B151609) ring and the orientation of the incoming electrophile are significantly influenced by the substituents already present on the ring. libretexts.org

The synthesis of 5-Fluoro-2-methyl-3-nitrobenzoic acid itself involves an electrophilic aromatic substitution, specifically, the nitration of 5-fluoro-2-methylbenzoic acid. chemicalbook.com This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comma.edu

In the precursor molecule, 5-fluoro-2-methylbenzoic acid, the regiochemical outcome of nitration is determined by the combined directing effects of the fluoro, methyl, and carboxylic acid groups. Substituents can be broadly classified as activating or deactivating and as ortho, para-directing or meta-directing.

Methyl Group (-CH₃): The methyl group is an activating, ortho, para-director. It donates electron density to the ring primarily through an inductive effect and hyperconjugation, stabilizing the carbocation intermediates formed during attack at the ortho and para positions. libretexts.org

Fluoro Group (-F): The fluoro group exhibits a dual nature. It is deactivating due to its strong electron-withdrawing inductive effect but is an ortho, para-director because of its ability to donate electron density through resonance.

Carboxylic Acid Group (-COOH): This group is strongly deactivating and a meta-director. britannica.com

In the nitration of 5-fluoro-2-methylbenzoic acid, these groups exert competing influences. The incoming nitronium ion is directed to the C3 position. This position is ortho to the activating methyl group and meta to the deactivating carboxylic acid group. The directing effects of the methyl and carboxylic acid groups are therefore synergistic, strongly favoring substitution at C3. While the fluorine at C5 also directs ortho (to C4) and para (to C2, which is blocked by the methyl group), the combined influence of the methyl and carboxyl groups makes the C3 position the most electronically favorable site for electrophilic attack.

| Substituent | Position on Ring | Activating/Deactivating Effect | Directing Effect | Favored Positions for Nitration |

|---|---|---|---|---|

| -COOH | C1 | Strongly Deactivating | Meta | C3 |

| -CH₃ | C2 | Activating | Ortho, Para | C3, C6 |

| -F | C5 | Deactivating | Ortho, Para | C4, C6 |

The carboxylic acid group (-COOH) is a powerful electron-withdrawing group, which significantly reduces the electron density of the aromatic ring. numberanalytics.comvedantu.com This deactivation occurs through both the inductive effect (withdrawal of sigma-bond electron density) and the resonance effect (delocalization of pi-electrons out of the ring and onto the carbonyl oxygen). Consequently, aromatic carboxylic acids are less reactive towards electrophilic substitution than benzene itself. britannica.combritannica.com

The -COOH group directs incoming electrophiles to the meta position. britannica.comnumberanalytics.com This is because the carbocation intermediates formed from attack at the ortho and para positions are significantly destabilized. For ortho and para attack, one of the resonance structures of the arenium ion places the positive charge on the carbon atom directly attached to the electron-withdrawing carboxyl group, which is an energetically unfavorable arrangement. numberanalytics.com In contrast, the intermediate resulting from meta attack avoids this destabilizing feature, making it the lower-energy pathway. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

While aromatic rings are typically electron-rich and react with electrophiles, they can undergo Nucleophilic Aromatic Substitution (SNAr) if they are substituted with strong electron-withdrawing groups. wikipedia.org The SNAr mechanism is a two-step addition-elimination process. In the first, rate-determining step, a nucleophile attacks the electron-deficient ring at the carbon bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

For this compound, the presence of three electron-withdrawing groups (nitro, fluoro, and carboxylic acid) makes the aromatic ring highly electron-deficient and thus a potential substrate for SNAr reactions.

The nitro group (-NO₂) is one of the most powerful activating groups for SNAr reactions. wikipedia.org Its strong electron-withdrawing nature, through both induction and resonance, significantly lowers the electron density of the ring, facilitating the initial nucleophilic attack.

Crucially, the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when it is positioned ortho or para to the site of nucleophilic attack. libretexts.orglibretexts.org In this compound, the nitro group at C3 is ortho to the methyl group at C2 and para to the hydrogen at C6. If a nucleophile were to attack at a position bearing a leaving group, the nitro group would play a critical role in stabilizing the anionic intermediate. While less common than halogens, the nitro group itself can sometimes function as a leaving group in SNAr reactions. stackexchange.com

In the context of SNAr reactions, the fluorine atom plays a significant role. Its high electronegativity makes it a potent electron-withdrawing group via the inductive effect. This effect helps to make the aromatic ring more electrophilic and thus more susceptible to the initial attack by a nucleophile. stackexchange.comwyzant.com

| Halogen (X) | Electronegativity | Influence on Rate-Determining Step (Nucleophilic Attack) | Leaving Group Ability (C-X Bond Strength) | Overall SNAr Reactivity |

|---|---|---|---|---|

| F | 3.98 | Strongly Activating (Inductive Effect) | Poor (Strong Bond) | Highest |

| Cl | 3.16 | Activating | Good | High |

| Br | 2.96 | Moderately Activating | Better | Moderate |

| I | 2.66 | Weakly Activating | Best (Weak Bond) | Lowest |

Redox Transformations of the Nitro Group

The nitro group is readily reduced under various conditions, making it a versatile functional group in synthetic chemistry. The reduction of aromatic nitro compounds can lead to a range of products depending on the reducing agent and reaction conditions. wikipedia.orgmasterorganicchemistry.com The most common transformation is the complete reduction of the nitro group to a primary amine (-NH₂). jsynthchem.comorganic-chemistry.org

The reduction is generally understood to proceed in a stepwise manner. The widely accepted Haber mechanism proposes that the six-electron reduction to an amine occurs via nitroso (-NO) and hydroxylamino (-NHOH) intermediates. rsc.orgnih.gov

NO₂ → NO → NHOH → NH₂

Different reagents can be used to control the extent of the reduction:

Catalytic Hydrogenation: Using molecular hydrogen (H₂) with catalysts like palladium (Pd), platinum (Pt), or Raney nickel is a common and efficient method for converting nitroarenes to anilines. masterorganicchemistry.com

Metal/Acid Reductions: Easily oxidized metals such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (like HCl) are classic reagents for this transformation. masterorganicchemistry.comnm.gov

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they may also produce coupling products like azobenzenes. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally too mild to reduce a nitro group on its own but can be effective in the presence of a transition metal catalyst. jsynthchem.com

The reduction of the nitro group in this compound to an amino group would significantly alter the electronic properties of the molecule, converting the strongly deactivating, meta-directing nitro group into a strongly activating, ortho, para-directing amino group. masterorganicchemistry.com

| Reagent(s) | Typical Product(s) | Notes |

|---|---|---|

| H₂, Pd/C (or Pt, Ni) | Amine (-NH₂) | Commonly used, high yield, wide functional group tolerance. masterorganicchemistry.comorganic-chemistry.org |

| Fe, Sn, or Zn with HCl | Amine (-NH₂) | Classic method for nitro group reduction. masterorganicchemistry.com |

| NaBH₄ / Transition Metal Catalyst | Amine (-NH₂) | NaBH₄ requires a catalyst (e.g., Ni complexes) to be effective. jsynthchem.com |

| Zn / NH₄Cl | Hydroxylamine (B1172632) (-NHOH) | Milder conditions can stop the reduction at the hydroxylamine stage. wikipedia.org |

| LiAlH₄ | Azo compound (-N=N-) | Can lead to condensation products. masterorganicchemistry.com |

Reduction to Amino Functionality

The conversion of the nitro group in this compound to an amino functionality represents a pivotal synthetic transformation, yielding 3-amino-5-fluoro-2-methylbenzoic acid, a valuable intermediate in the synthesis of various biologically active molecules. This reduction can be achieved through several established methods, most notably catalytic hydrogenation.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. stackexchange.com This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, often supported on a high-surface-area material like activated carbon (e.g., Pd/C). orientjchem.orgacs.org The reaction is carried out under a hydrogen gas atmosphere, with the this compound dissolved in a suitable solvent, such as ethanol (B145695) or ethyl acetate.

The general reaction is as follows:

this compound + 3H₂ --(Catalyst)--> 3-Amino-5-fluoro-2-methylbenzoic acid + 2H₂O

Other reducing agents can also be employed, such as metals in acidic media (e.g., tin or iron in hydrochloric acid), although these methods can sometimes be less selective and require harsher reaction conditions. stackexchange.comacs.org

Mechanistic Studies of Reduction Pathways

The catalytic hydrogenation of nitroarenes is a complex process that is generally understood to proceed through a series of intermediates. orientjchem.orgresearchgate.net While the precise mechanism can vary depending on the catalyst, substrate, and reaction conditions, two primary pathways are often considered: the direct hydrogenation route and the condensation route. researchgate.netrsc.org

In the direct hydrogenation pathway , the nitro group is sequentially reduced to a nitroso (-NO) group, then to a hydroxylamino (-NHOH) group, and finally to the amino (-NH₂) group. acs.org Each step involves the addition of hydrogen atoms to the nitrogen and oxygen atoms of the preceding functional group.

The proposed intermediates in the direct hydrogenation of this compound are:

5-Fluoro-2-methyl-3-nitrosobenzoic acid

3-(Hydroxyamino)-5-fluoro-2-methylbenzoic acid

The condensation pathway involves the reaction between intermediates formed during the reduction process. For instance, the nitroso intermediate can react with the hydroxylamino intermediate to form an azoxy compound, which is then further reduced to azo and hydrazo intermediates before finally yielding the amino product. rsc.org However, for many catalytic systems, particularly with palladium and platinum catalysts, the direct hydrogenation pathway is considered the major route. orientjchem.orgresearchgate.net

Below is a data table summarizing the key steps and intermediates in the direct hydrogenation pathway.

| Step | Reactant | Product | Key Transformation |

| 1 | This compound | 5-Fluoro-2-methyl-3-nitrosobenzoic acid | Reduction of the nitro group to a nitroso group. |

| 2 | 5-Fluoro-2-methyl-3-nitrosobenzoic acid | 3-(Hydroxyamino)-5-fluoro-2-methylbenzoic acid | Reduction of the nitroso group to a hydroxylamino group. |

| 3 | 3-(Hydroxyamino)-5-fluoro-2-methylbenzoic acid | 3-Amino-5-fluoro-2-methylbenzoic acid | Reduction of the hydroxylamino group to an amino group. |

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle that can undergo a variety of transformations to produce esters, amides, and other derivatives.

Esterification Reactions

Esterification of this compound is a common reaction to protect the carboxylic acid or to modify the compound's physical and chemical properties. A standard method for achieving this is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

For example, the reaction with methanol (B129727) would produce methyl 5-fluoro-2-methyl-3-nitrobenzoate. The mechanism of Fischer esterification proceeds through several equilibrium steps:

Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic attack by the alcohol (e.g., methanol) on the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of a water molecule to form a protonated ester.

Deprotonation of the protonated ester to yield the final ester product and regenerate the acid catalyst.

Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with an alcohol.

Formation of Amides and Other Carboxylic Acid Derivatives

The synthesis of amides from this compound is a crucial reaction for the construction of more complex molecules, particularly in medicinal chemistry. This transformation typically involves the coupling of the carboxylic acid with a primary or secondary amine. Due to the relatively low reactivity of carboxylic acids towards amines under neutral conditions, a coupling agent is generally required to activate the carboxylic acid. luxembourg-bio.com

Commonly used coupling reagents include carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.orgpeptide.com The general mechanism of carbodiimide-mediated amide bond formation involves the following steps:

The carboxylic acid adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. luxembourg-bio.comwikipedia.org

This intermediate can then be attacked by the amine to form the desired amide and a urea (B33335) byproduct (e.g., dicyclohexylurea if DCC is used). wikipedia.org

To improve reaction efficiency and minimize side reactions, such as the formation of an N-acylurea byproduct or racemization in the case of chiral amines, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. luxembourg-bio.combachem.com HOBt reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions but still highly reactive towards the amine. peptide.comnih.gov

The following table summarizes common reagents used in the formation of amides from a carboxylic acid.

| Reagent Type | Example(s) | Role in the Reaction |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activates the carboxylic acid by forming a reactive O-acylisourea intermediate. |

| Additive | 1-Hydroxybenzotriazole (HOBt) | Minimizes side reactions and racemization by forming a more stable active ester intermediate. |

| Amine | Primary or Secondary Amine (R-NH₂ or R₂NH) | The nucleophile that attacks the activated carboxylic acid to form the amide bond. |

Other carboxylic acid derivatives can also be synthesized. For instance, treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) will convert the carboxylic acid to the corresponding acid chloride, 5-fluoro-2-methyl-3-nitrobenzoyl chloride. This acid chloride is a highly reactive intermediate that can readily react with a wide range of nucleophiles, including alcohols, amines, and carboxylates, to form esters, amides, and anhydrides, respectively.

Theoretical and Computational Studies of 5 Fluoro 2 Methyl 3 Nitrobenzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations provide profound insights into the molecular structure and electronic properties of 5-Fluoro-2-methyl-3-nitrobenzoic acid. These computational methods allow for the characterization of the molecule's behavior at an atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. scirp.org DFT studies on substituted benzoic acids, like 4-methyl-3-nitrobenzoic acid, have successfully been used to determine optimized molecular geometry, vibrational frequencies, and other molecular properties. scirp.orgresearchgate.net For this compound, DFT calculations, typically using a basis set like B3LYP/6-311++G, would be employed to predict its most stable three-dimensional conformation. researchgate.net

These investigations would reveal key structural parameters, including bond lengths, bond angles, and dihedral angles. For instance, the presence of the bulky methyl and nitro groups adjacent to the carboxylic acid group would likely induce some steric strain, potentially causing the carboxyl group to twist slightly out of the plane of the benzene (B151609) ring. DFT calculations on similar molecules have shown that electron-withdrawing groups like the nitro group can influence the geometry of the benzene ring itself. scirp.org The accuracy of these computational predictions is often validated by comparing calculated vibrational spectra (FTIR and FT-Raman) with experimental data, a common practice in DFT studies of benzoic acid derivatives. researchgate.netnih.gov

The Frontier Molecular Orbital Theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov

For this compound, the presence of strong electron-withdrawing groups (fluoro and nitro) is expected to lower the energy levels of both the HOMO and LUMO. A smaller HOMO-LUMO gap generally signifies higher chemical reactivity. nih.gov Computational studies on aromatic carboxylic acids determine these energy values and the resulting gap. researchgate.net The distribution of these orbitals across the molecule is also significant; the HOMO is typically localized on the electron-rich parts of the molecule, while the LUMO is concentrated on the electron-deficient areas, indicating likely sites for nucleophilic and electrophilic attack, respectively. researchgate.net

| Property | Description | Significance in Reactivity |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. Higher energy indicates a better electron donor. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. Lower energy indicates a better electron acceptor. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap suggests higher chemical reactivity, lower kinetic stability, and higher polarizability. nih.gov |

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the charge distribution on the surface of a molecule. researchgate.net It is an invaluable tool for predicting the sites of electrophilic and nucleophilic reactions. researchgate.net The map uses a color scale where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.netyoutube.com

In an MEP map of this compound, the most negative potential (red) would be concentrated around the oxygen atoms of the carboxylic acid and nitro groups, due to their high electronegativity. These regions represent the primary sites for interaction with electrophiles. Conversely, the hydrogen atom of the carboxylic acid's hydroxyl group would exhibit a strongly positive potential (blue), highlighting its acidic nature and susceptibility to nucleophilic attack or deprotonation. The aromatic ring itself would show a more complex potential distribution due to the competing electronic effects of the fluoro, methyl, and nitro substituents.

Structure-Reactivity Relationships and Hammett Equation Analysis

The interplay of substituents on the benzene ring profoundly influences the reactivity of the carboxylic acid group. The Hammett equation provides a quantitative framework for understanding these electronic effects.

The acidity of a benzoic acid derivative, measured by its pKa value, is highly sensitive to the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally increase acidity (lower pKa) by stabilizing the negative charge of the carboxylate conjugate base through inductive and/or resonance effects. libretexts.orglibretexts.org Conversely, electron-donating groups (EDGs) decrease acidity (higher pKa) by destabilizing the conjugate base. libretexts.org

In this compound, three substituents exert their influence:

Nitro group (-NO₂): This is a strong electron-withdrawing group through both a powerful inductive effect (-I) and a resonance effect (-M). Its presence significantly increases the acidity of benzoic acid. libretexts.org

Fluoro group (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which increases acidity. libretexts.org However, it also has a weak electron-donating resonance effect (+M).

Methyl group (-CH₃): This is a weak electron-donating group through an inductive effect (+I) and hyperconjugation, which tends to decrease acidity.

The net effect on the pKa of this compound is a combination of these influences. The powerful electron-withdrawing capacities of the nitro and fluoro groups are expected to dominate over the weak donating effect of the methyl group, making the compound considerably more acidic than benzoic acid (pKa ≈ 4.2). libretexts.org The positions of these groups are also critical; inductive effects are strongest at the ortho and meta positions and weaken with distance. pearson.com

| Substituent | Position | Electronic Effect | Expected Impact on Acidity |

| -NO₂ | 3 (meta) | Strong -I, Strong -M | Increase |

| -F | 5 (meta) | Strong -I, Weak +M | Increase |

| -CH₃ | 2 (ortho) | Weak +I, Hyperconjugation | Decrease |

The Hammett equation is a linear free-energy relationship that quantitatively describes the influence of meta- and para-substituents on the reaction rates and equilibrium constants of reactions involving benzene derivatives. wikipedia.org The equation is given as:

log(K/K₀) = σρ or log(k/k₀) = σρ

where:

K or k is the equilibrium or rate constant for the substituted reactant.

K₀ or k₀ is the constant for the unsubstituted (hydrogen) reactant.

σ (sigma) is the substituent constant, which depends only on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. viu.ca

ρ (rho) is the reaction constant, which depends on the nature of the reaction and its sensitivity to electronic effects. A positive ρ value indicates that the reaction is favored by electron-withdrawing groups (i.e., a buildup of negative charge in the transition state or products). wikipedia.orgviu.ca

For the ionization of benzoic acids in water at 25°C, the reaction constant ρ is defined as 1.00. viu.ca Therefore, the substituent constants (σ) can be directly derived from the pKa values of substituted benzoic acids. viu.ca While the standard Hammett equation does not apply to ortho substituents due to steric effects, we can analyze the effects of the meta-positioned nitro and fluoro groups. libretexts.org Both the meta-nitro (σ_meta ≈ +0.71) and meta-fluoro (σ_meta ≈ +0.34) groups have positive σ values, indicating they are electron-withdrawing. Their combined effect would lead to a significantly larger effective σ, predicting a much higher equilibrium constant for dissociation (and thus a lower pKa) compared to benzoic acid. This framework allows for the prediction of how this compound would behave in other chemical reactions, provided the reaction constant ρ is known. wikipedia.org

| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) |

| -NO₂ | 0.71 | 0.78 |

| -F | 0.34 | 0.06 |

| -CH₃ | -0.07 | -0.17 |

| -COOH | 0.37 | 0.45 |

Note: Data represents typical literature values and can vary slightly between sources.

Computational Approaches to Predicting Reactivity

The reactivity of this compound is significantly influenced by the electronic properties of its constituent functional groups: the fluorine atom, the methyl group, the nitro group, and the carboxylic acid group, all attached to a benzene ring. Computational chemistry provides powerful tools to predict and understand the chemical behavior of this molecule without the need for laboratory experiments. Methods such as Density Functional Theory (DFT) are instrumental in elucidating the electronic structure and, consequently, the reactivity.

The presence of both a carboxylic acid and a nitro group on the aromatic ring has a deactivating effect on electrophilic aromatic substitution reactions. chemicalbook.com These electron-withdrawing groups decrease the electron density of the benzene ring, making it less susceptible to attack by electrophiles. Computational models can quantify this effect by calculating the electrostatic potential (ESP) map of the molecule. The ESP map would visually indicate the electron-rich and electron-poor regions, thereby predicting the most likely sites for nucleophilic or electrophilic attack.

Table 1: Predicted Reactivity Sites in this compound Based on Functional Group Properties

| Functional Group | Electronic Effect | Predicted Influence on Aromatic Ring Reactivity |

| -COOH (Carboxylic Acid) | Electron-withdrawing | Deactivating |

| -NO₂ (Nitro) | Strong electron-withdrawing | Strongly deactivating |

| -F (Fluoro) | Inductively electron-withdrawing, mesomerically electron-donating | Weakly deactivating |

| -CH₃ (Methyl) | Electron-donating | Activating |

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and flexibility of this compound are determined by the rotational freedom around its single bonds. Conformational analysis, aided by computational methods, helps in identifying the most stable arrangements of the atoms in space, known as conformers. The relative energies of these conformers are dictated by a delicate balance of steric and electronic interactions, including intramolecular hydrogen bonds.

For this compound, a key conformational feature is the orientation of the carboxylic acid group relative to the plane of the benzene ring and the adjacent nitro and methyl groups. The rotation around the C-C bond connecting the carboxylic group to the ring can lead to different conformers. The stability of these conformers is influenced by potential intramolecular hydrogen bonds. For instance, a hydrogen bond could form between the acidic proton of the carboxylic acid and an oxygen atom of the nitro group, or the fluorine atom. nih.govmdpi.com

Computational studies on similar molecules, such as aminofluorobenzoic acids, have shown that intramolecular hydrogen bonds can be a significant driving force in determining conformational preferences. nih.gov In the case of this compound, DFT calculations could be employed to optimize the geometry of various possible conformers and calculate their relative energies. This would allow for the identification of the global minimum energy conformer and the energy barriers for interconversion between different conformers.

Table 2: Plausible Intramolecular Interactions and Their Effect on Conformation

| Interacting Groups | Type of Interaction | Potential Effect on Conformation |

| -COOH and -NO₂ | Intramolecular Hydrogen Bond | Planarization of the carboxylic acid and nitro groups with the ring |

| -COOH and -F | Intramolecular Hydrogen Bond | Stabilization of a conformer where the carboxylic hydrogen is close to the fluorine |

| -CH₃ and -COOH/-NO₂ | Steric Hindrance | Destabilization of conformers where these groups are in close proximity |

This table presents hypothetical interactions based on the chemical structure. The actual presence and strength of these interactions would need to be confirmed by computational analysis.

Derivatives and Analogs of 5 Fluoro 2 Methyl 3 Nitrobenzoic Acid

Synthesis and Reactivity of Esters (e.g., Methyl 5-Fluoro-2-methyl-3-nitrobenzoate)

The methyl ester of 5-fluoro-2-methyl-3-nitrobenzoic acid, namely Methyl 5-fluoro-2-methyl-3-nitrobenzoate, is a prominent and well-documented derivative. Its synthesis is a critical step for subsequent chemical transformations.

The primary route to Methyl 5-fluoro-2-methyl-3-nitrobenzoate begins with the nitration of 5-fluoro-2-methylbenzoic acid. This electrophilic aromatic substitution is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid at low temperatures (e.g., -5 to 0°C) to control the reaction and prevent the formation of unwanted byproducts. askiitians.com The crude this compound obtained from this step is then subjected to esterification. askiitians.com

A common and effective method for this esterification involves reacting the carboxylic acid with methanol (B129727) in the presence of a dehydrating agent or catalyst. askiitians.com Thionyl chloride (SOCl₂) is frequently employed for this purpose. askiitians.com The carboxylic acid is dissolved in methanol, and thionyl chloride is added dropwise at a controlled temperature. askiitians.com The mixture is then heated to reflux for several hours to drive the reaction to completion. askiitians.com An alternative method involves using concentrated sulfuric acid as a catalyst for the esterification with methanol.

The reactivity of Methyl 5-fluoro-2-methyl-3-nitrobenzoate is characterized by the interplay of its functional groups. It serves as a key intermediate in the synthesis of other compounds, such as 6-Fluoro-4-nitroisobenzofuran-1(3H)-one. askiitians.com Drawing parallels from structurally similar compounds like methyl 5-chloro-2-fluoro-3-nitrobenzoate, the reactivity of Methyl 5-fluoro-2-methyl-3-nitrobenzoate can be understood through several key reaction types:

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as hydrogen gas with a metal catalyst (e.g., palladium on carbon) or metal chlorides like tin(II) chloride. This transformation is fundamental in synthesizing amino-substituted aromatic compounds.

Ester Hydrolysis: The methyl ester can be hydrolyzed back to the parent carboxylic acid under acidic or basic conditions. This reaction is useful if the ester group was used as a protecting group for the carboxylic acid functionality.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the nitro and fluoro groups activates the aromatic ring towards nucleophilic attack, although the specific conditions and positions of attack would depend on the nucleophile and reaction conditions.

| Step | Reactants | Reagents | Key Conditions |

|---|---|---|---|

| Nitration | 5-Fluoro-2-methylbenzoic acid | Conc. HNO₃, Conc. H₂SO₄ | -5 to 0°C |

| Esterification | This compound | Methanol, SOCl₂ | Reflux |

Other Carboxylic Acid Derivatives

Beyond esters, the carboxylic acid functionality of this compound can be converted into other important derivatives, most notably acyl chlorides and amides. These derivatives often serve as activated forms of the carboxylic acid, facilitating further reactions.

The synthesis of the corresponding acyl chloride, 5-fluoro-2-methyl-3-nitrobenzoyl chloride, is a crucial transformation. This is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is often performed with catalytic amounts of dimethylformamide (DMF). This acyl chloride is a highly reactive intermediate.

From the acyl chloride, a variety of other derivatives can be prepared. For instance, amides can be synthesized by reacting the acyl chloride with ammonia (B1221849) or a primary or secondary amine. This is a standard method for forming amide bonds. Alternatively, amides can sometimes be formed directly from the carboxylic acid by heating it with an amine, often in the presence of a coupling agent or by using a method that removes the water formed during the reaction.

Related Fluorinated Nitroaromatic Compounds

The chemical properties and reactivity of this compound and its derivatives are significantly influenced by the specific arrangement of the substituents on the aromatic ring. Examining related fluorinated nitroaromatic compounds provides insight into these structure-activity relationships.

Impact of Fluorine Position on Reactivity and Electronic Properties

The position of the fluorine atom relative to the other substituents has a profound effect on the electronic properties and reactivity of the molecule. Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect.

Modifications to the Methyl and Nitro Groups

The methyl and nitro groups on the aromatic ring are also amenable to chemical modification, further expanding the synthetic utility of this class of compounds.

The methyl group can potentially undergo oxidation to a carboxylic acid under harsh conditions, although this would alter the core structure significantly. More subtle modifications, such as benzylic halogenation, could introduce further reactivity at this position.

The nitro group is one of the most versatile functional groups in this context. As mentioned earlier, its reduction to an amine is a common and synthetically important transformation. The resulting aminobenzoic acid derivative opens up a wide range of further chemical modifications, including diazotization followed by Sandmeyer-type reactions to introduce a variety of other functional groups (e.g., -Cl, -Br, -CN, -OH). This highlights the role of the nitro group as a synthetic handle for introducing diverse functionality onto the aromatic ring.

| Compound Name | Key Structural Difference from Parent Compound | Potential Impact |

|---|---|---|

| 2-Fluoro-3-nitrobenzoic acid | Fluorine at C2, absence of methyl group at C2. | Increased acidity of the carboxylic acid due to proximity of the electron-withdrawing fluorine. Different reactivity in substitution reactions. |

| 5-Chloro-2-fluoro-3-nitrobenzoic acid | Chlorine at C5 instead of fluorine, fluorine at C2 instead of methyl. | Altered electronic and steric properties, potentially leading to different reactivity in nucleophilic substitution reactions. |

| 3-Fluoro-2-methyl-5-nitrobenzoic acid | Fluorine at C3, nitro group at C5. | Different directing effects for further electrophilic substitution and altered reactivity due to the changed positions of the electron-withdrawing groups. |

Applications and Synthetic Utility in Advanced Organic Synthesis

Precursor in Complex Molecule Synthesis (e.g., Rucaparib)

One of the most significant applications of 5-Fluoro-2-methyl-3-nitrobenzoic acid is its role as a key starting material in the synthesis of the anticancer agent Rucaparib. guidechem.com Rucaparib is a potent inhibitor of the poly (ADP-ribose) polymerase (PARP) enzyme, used for the treatment of certain types of ovarian and prostate cancer. nih.gov The synthesis of Rucaparib's complex tricyclic azepinoindole core relies on the specific functionalities present in this compound.

The synthetic pathway typically begins with the esterification of this compound to its corresponding methyl ester, Methyl 5-fluoro-2-methyl-3-nitrobenzoate. acs.orgchemicalbook.com This initial step is necessary to protect the carboxylic acid group and facilitate subsequent reactions. The methyl ester then undergoes a crucial condensation reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine intermediate. This enamine is subsequently reduced, often through hydrogenation, to construct the indole (B1671886) ring, which forms the foundational heterocyclic structure of Rucaparib. acs.org This multi-step transformation highlights the strategic importance of the specific arrangement of the methyl and nitro groups on the fluorinated benzoic acid ring for the successful construction of the drug's core.

| Compound Name | Role in Synthesis | Molecular Formula |

|---|---|---|

| This compound | Starting Material | C8H6FNO4 |

| Methyl 5-fluoro-2-methyl-3-nitrobenzoate | Esterified Intermediate | C9H8FNO4 |

| Enamine Intermediate | Product of Condensation | - |

| Methyl 6-fluoro-indole-4-carboxylate | Core Indole Structure | C10H8FNO2 |

| Rucaparib | Final Active Pharmaceutical Ingredient | C19H18FN3O |

Building Block for Heterocyclic Systems

Beyond its specific use in the synthesis of Rucaparib, this compound and its derivatives are valuable building blocks for a variety of other heterocyclic systems. Heterocycles are a cornerstone of medicinal chemistry and materials science, and the functional groups on this compound offer multiple pathways for ring formation.

For instance, the methyl ester, Methyl 5-fluoro-2-methyl-3-nitrobenzoate, is explicitly used in the synthesis of 6-Fluoro-4-nitroisobenzofuran-1(3H)-one. chemicalbook.com This synthesis involves the bromination of the methyl group, followed by an intramolecular cyclization to form the bicyclic isobenzofuranone ring system. guidechem.com This demonstrates how the interplay between the different substituents can be harnessed to create complex fused ring structures.

Furthermore, the general reactivity of substituted nitrobenzoic acids is well-established in the synthesis of nitrogen-containing heterocycles. nahrainuniv.edu.iq The nitro group can be reduced to an amine, which can then participate in cyclization reactions to form rings like benzimidazoles or be used in the construction of larger, more complex heterocyclic frameworks. ossila.com The precursor to the title compound, 5-Fluoro-2-methylbenzoic acid, is also utilized in reactions to form other heterocyclic structures like phthalides and 3-arylisoquinolinones, indicating the utility of this substitution pattern for creating a diverse range of cyclic compounds. ossila.com

Role in the Development of New Materials and Energetic Compounds

The chemical structure of this compound suggests a potential role in the development of new materials, including specialty polymers and energetic compounds. The presence of both a nitro group and a fluorine atom on the benzene (B151609) ring imparts unique electronic properties that can be exploited in materials science. innospk.com

Nitroaromatic compounds are a well-known class of energetic materials, as the nitro group can act as an internal oxidant, releasing energy upon decomposition. nih.govnih.gov Compounds with multiple nitro groups, such as trinitrotoluene (TNT), are classic examples of high explosives. researchgate.net While this compound contains only one nitro group, it can be considered a precursor or a building block for more complex, highly nitrated energetic materials. The high density and thermal stability often associated with nitroaromatics are desirable properties for such applications.

In the realm of materials science, fluorinated building blocks are increasingly used to create specialty polymers and other advanced materials. ossila.com The incorporation of fluorine can enhance properties such as thermal stability, chemical resistance, and hydrophobicity. Analogous compounds like 4-Fluoro-3-nitrobenzoic acid are used as precursors for polymersomes. ossila.com The combination of the reactive carboxylic acid and the reducible nitro group in this compound makes it a candidate for polymerization reactions or for grafting onto other polymer backbones, potentially leading to materials with novel electronic or physical properties. innospk.com

| Structural Feature | Associated Property | Potential Application Area |

|---|---|---|

| Nitro Group (-NO2) | Electron-withdrawing, reducible, energetic | Energetic Materials, Precursor for Amines |

| Fluorine Atom (-F) | High electronegativity, enhances stability | Specialty Polymers, Agrochemicals |

| Carboxylic Acid (-COOH) | Reactive site for esterification/amidation | Polymer Synthesis, Pharmaceutical Synthesis |

| Methyl Group (-CH3) | Can be functionalized (e.g., bromination) | Heterocycle Synthesis |

In-depth Analysis of this compound: A Review of Analytical Methodologies

The compound this compound is a significant intermediate in organic synthesis, particularly in the preparation of pharmaceutical compounds. Its molecular structure, featuring a combination of fluoro, methyl, and nitro functional groups on a benzoic acid core, necessitates a range of analytical techniques for unambiguous characterization and quality control. This article delves into the advanced spectroscopic and chromatographic methodologies employed in the research and characterization of this compound, alongside a discussion on the potential of X-ray diffraction for its structural elucidation.

Future Research Directions and Perspectives

Exploration of Novel Catalytic Transformations

Future research into 5-Fluoro-2-methyl-3-nitrobenzoic acid is expected to heavily focus on the development of novel catalytic transformations to enhance its synthetic utility. The inherent electronic properties of the molecule, characterized by the electron-withdrawing nitro and fluoro groups and the electron-donating methyl group, present a unique platform for exploring a variety of catalytic C-H functionalization reactions.

Drawing parallels from research on other benzoic acid derivatives, transition-metal catalysis, particularly with palladium, rhodium, and iridium, offers a fertile ground for investigation. cas.cnnih.govnih.gov For instance, developing catalytic systems for the selective ortho- or meta-C-H activation of the aromatic ring could open avenues for the introduction of new functional groups, leading to a diverse library of novel compounds with potential pharmaceutical applications. cas.cnnih.govnih.gov

Furthermore, the nitro group itself can be a versatile handle for catalytic transformations. Research into the chemoselective catalytic reduction of the nitro group to an amino group in the presence of other reducible functionalities would be highly valuable. This transformation is crucial for the synthesis of various bioactive molecules. researchgate.net Exploring different catalytic systems, such as those based on rhodium complexes, could lead to milder and more selective reduction protocols compared to traditional methods. researchgate.net

The development of catalytic methods for the direct functionalization of the methyl group or the carboxylic acid moiety would also represent a significant advancement. While challenging, such transformations would provide direct routes to novel derivatives that are currently accessible only through multi-step synthetic sequences.

| Potential Catalytic Transformation | Catalyst Type (Example) | Potential Outcome |

| C-H Arylation/Alkylation | Palladium, Rhodium | Introduction of new carbon-carbon bonds |

| C-H Amination/Amidation | Iridium, Rhodium | Formation of novel aniline derivatives |

| Selective Nitro Group Reduction | Rhodium, Platinum | Synthesis of amino-benzoic acid derivatives |

| Methyl Group Functionalization | Transition Metals | Introduction of functionality at the benzylic position |

Development of Stereoselective Synthetic Routes

The creation of chiral molecules is paramount in medicinal chemistry, and future research will undoubtedly venture into the development of stereoselective synthetic routes involving this compound. While the parent molecule is achiral, its derivatives can possess stereogenic centers, the control of which is crucial for biological activity.

A key area of exploration will be the stereoselective transformation of functional groups on the aromatic ring or on substituents introduced through catalytic methods. For example, if a new functional group with a prochiral center is introduced, subsequent stereoselective reduction or addition reactions could be developed. This could involve the use of chiral catalysts, such as those based on transition metals with chiral ligands, or organocatalysts.

Furthermore, the synthesis of chiral derivatives of this compound could be achieved by employing chiral starting materials or through asymmetric catalysis in the initial synthetic steps. For instance, the development of stereoselective methods for the introduction of the fluoro, methyl, or nitro groups on a pre-existing chiral scaffold could be a viable strategy.

Inspired by advances in the stereoselective synthesis of other complex molecules, techniques such as asymmetric hydrogenation, enantioselective C-H activation, and diastereoselective additions to carbonyl groups could be adapted to create chiral derivatives of this compound with high enantiomeric purity. rsc.orgacs.org

Integration with Flow Chemistry and High-Throughput Methodologies

The integration of continuous flow chemistry and high-throughput experimentation (HTE) promises to revolutionize the synthesis and optimization of processes involving this compound. researchgate.netacs.orgpurdue.edu A notable advancement in this area is the development of a continuous flow process for the nitration of 5-fluoro-2-methylbenzoic acid to produce the target compound. acs.org This approach offers significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automated, on-demand synthesis. researchgate.netpurdue.eduacs.orgyoutube.com

High-throughput experimentation will play a crucial role in the rapid screening and optimization of reaction conditions for both batch and flow syntheses. acs.orgyoutube.com By employing automated platforms, researchers can efficiently evaluate a large number of catalysts, solvents, and other reaction parameters to identify optimal conditions for yield, selectivity, and efficiency. acs.orgyoutube.com The combination of HTE with flow chemistry will enable the rapid discovery and development of robust and scalable synthetic routes to novel derivatives of this compound.

| Methodology | Key Advantages | Future Application for this compound |

| Flow Chemistry | Enhanced safety, improved heat/mass transfer, reproducibility, automation | Telescoped synthesis of derivatives, on-demand production |

| High-Throughput Experimentation | Rapid screening of conditions, efficient optimization | Discovery of novel catalysts and reaction pathways |

Advanced Computational Modeling for Predictive Chemistry

Advanced computational modeling and predictive chemistry are set to become indispensable tools in guiding future research on this compound. nih.govrsc.org By leveraging the power of computational chemistry, researchers can gain deep insights into the molecule's reactivity, predict the outcomes of potential reactions, and design novel derivatives with desired properties. nih.govrsc.orgmit.eduresearchgate.netacs.orgnih.govnih.govnih.gov

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure of this compound and to model the mechanisms of various chemical transformations. nih.gov This understanding can aid in the rational design of catalysts and the prediction of regioselectivity in C-H functionalization reactions. Computational studies on related substituted nitrobenzoic acids have already demonstrated the potential of these methods to rationalize experimental observations.

Machine learning and artificial intelligence are also emerging as powerful tools for predictive chemistry. nih.govrsc.orgmit.edunih.gov By training models on large datasets of chemical reactions, it is possible to predict the products of unknown reactions with increasing accuracy. mit.eduacs.orgnih.gov In the context of this compound, machine learning models could be used to predict the feasibility and outcome of novel catalytic transformations, thereby accelerating the discovery of new synthetic routes.

Furthermore, computational tools can be used for the in silico design of novel derivatives with specific biological activities. By modeling the interaction of potential derivatives with biological targets, researchers can prioritize the synthesis of compounds with the highest probability of success, thus streamlining the drug discovery process.

| Computational Tool | Application | Potential Impact on Research |

| Density Functional Theory (DFT) | Mechanistic studies, electronic structure analysis | Rational catalyst design, prediction of reactivity and selectivity |

| Machine Learning / AI | Reaction outcome prediction, retrosynthesis | Accelerated discovery of new reactions and synthetic routes |

| Molecular Docking / Dynamics | In silico screening of biological activity | Prioritization of synthetic targets for drug discovery |

Q & A

Basic: What are the optimal synthetic routes for preparing 5-fluoro-2-methyl-3-nitrobenzoic acid, and how does the introduction of methyl and nitro groups affect reaction efficiency?

Methodological Answer:

The synthesis can proceed via sequential functionalization of a benzoic acid scaffold. A plausible route involves:

Methylation : Introduce the methyl group at the 2-position of 5-fluorobenzoic acid using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). Steric hindrance from the fluorine atom may require elevated temperatures (~80°C) .

Nitration : Perform electrophilic aromatic nitration (HNO₃/H₂SO₄) at the 3-position. The fluorine atom directs nitration meta to itself, while the methyl group may slightly deactivate the ring. Monitor reaction progress via TLC to avoid over-nitration .

Challenges : Competing regioselectivity due to substituent electronic effects. Yield optimization may require iterative adjustments in nitration temperature and acid concentration.

Advanced: How can computational modeling (e.g., DFT) predict the regioselectivity of nitration in 5-fluoro-2-methylbenzoic acid derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density and Fukui indices to identify reactive sites. For 5-fluoro-2-methylbenzoic acid:

- The fluorine atom withdraws electron density, making the meta position (3-position) more electrophilic.

- The methyl group donates electrons via hyperconjugation, slightly activating the adjacent 1- and 3-positions.

Compare computational predictions with experimental nitration outcomes (e.g., HPLC or NMR analysis of product mixtures) .

Basic: What spectroscopic techniques are most effective for characterizing this compound, and how do substituents influence spectral interpretation?

Methodological Answer:

- ¹H NMR : The methyl group (2-position) appears as a singlet (~δ 2.5 ppm). The aromatic protons show splitting patterns due to ortho-fluorine coupling (J ≈ 8–10 Hz) and meta-nitro deshielding.

- ¹⁹F NMR : A singlet near δ -110 ppm confirms fluorine substitution.

- IR : Strong bands at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1530/1350 cm⁻¹ (nitro group).

- MS : Molecular ion [M-H]⁻ at m/z 228 (calculated for C₈H₅FNO₄). Cross-reference with analogs like 2-fluoro-3-nitrobenzoic acid (CAS 317-46-4) for validation .

Advanced: What are the challenges in achieving selective reduction of the nitro group in the presence of fluorine and methyl substituents, and how can reaction conditions be optimized?

Methodological Answer:

Reduction Methods :

- Catalytic Hydrogenation : Use Pd/C or Raney Ni in ethanol. The methyl group may sterically hinder catalyst access, requiring higher H₂ pressure (3–5 atm).

- Chemical Reduction : SnCl₂/HCl selectively reduces nitro to amine, but fluorine may hydrolyze under strong acidic conditions. Add NaF to stabilize fluorine .

Optimization : Monitor reaction progress via LC-MS. For sensitive substrates, employ milder reductants like Na₂S₂O₄ in buffered solutions (pH 7–8) to preserve the carboxylic acid group.

Basic: How does the acidity of this compound compare to its non-fluorinated or non-methylated analogs?

Methodological Answer:

The acidity (pKa) is influenced by:

- Electron-Withdrawing Effects : The nitro (-NO₂) and fluorine (-F) groups decrease pKa (~1.5–2.0) compared to benzoic acid (pKa ~4.2).

- Steric Effects : The methyl group slightly reduces solvation of the carboxylate, counteracting electron donation.

Experimental determination via potentiometric titration in aqueous ethanol (50% v/v) is recommended. Compare with data for 2-fluoro-3-nitrobenzoic acid (pKa ~1.8) .

Advanced: What strategies minimize decarboxylation during high-temperature reactions involving this compound?

Methodological Answer:

- Protection of the Carboxylic Acid : Convert to methyl ester (CH₃I, K₂CO₃) or tert-butyl ester (Boc₂O) before heating. Deprotect post-reaction with LiOH or TFA .

- Solvent Choice : Use high-boiling, non-polar solvents (e.g., toluene) to reduce reaction temperature.

- Catalytic Additives : Add Cu(I) salts to stabilize intermediates during coupling reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.